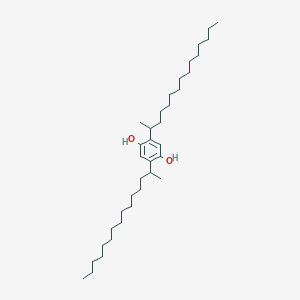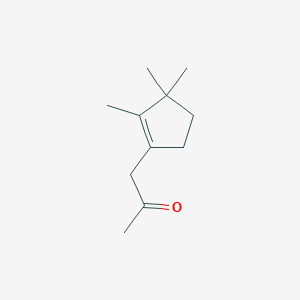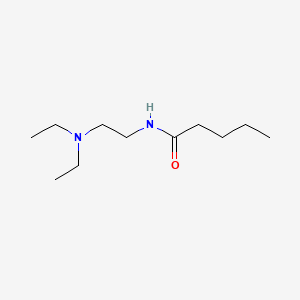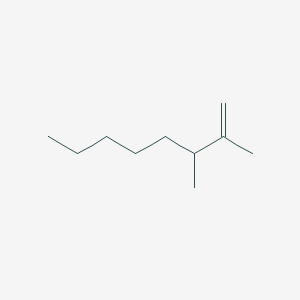
Propyl octadeca-9,12,15-trienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Propyl octadeca-9,12,15-trienoate is a diglyceride with the chemical formula C₃₉H₇₀O₅ . It consists of a glycerol backbone esterified with two fatty acid chains.
- The compound’s structure includes a propyl group (a three-carbon alkyl chain) attached to the glycerol moiety.
- The fatty acid chains are composed of octadeca-9,12,15-trienoate (also known as linolenic acid ), which contains three double bonds at positions 9, 12, and 15 along an 18-carbon chain.
- This compound is found in biological systems and plays essential roles in lipid metabolism.
Métodos De Preparación
Synthetic Routes: The synthesis of this compound involves esterification of glycerol with linolenic acid. Various methods can achieve this, including chemical synthesis or enzymatic reactions.
Reaction Conditions: The specific conditions depend on the chosen synthetic route, but typically involve the use of acid catalysts or enzymes.
Industrial Production: While not widely produced industrially, research and development in lipid-based products may lead to scaled-up production in the future.
Análisis De Reacciones Químicas
Reactions: Propyl octadeca-9,12,15-trienoate can undergo various chemical reactions, including , , and .
Common Reagents and Conditions:
Major Products: Hydrolysis produces glycerol and linolenic acid. Oxidation may yield various oxidation products.
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound for studying lipid metabolism and enzymatic reactions.
Biology: Investigated in cell membranes, lipid signaling pathways, and lipidomics.
Medicine: Relevant to cardiovascular health due to its linolenic acid content.
Mecanismo De Acción
Targets: The compound’s effects likely involve interactions with cell membranes, enzymes, and lipid-related proteins.
Pathways: Linolenic acid is a precursor for , which play roles in inflammation, immunity, and vascular function.
Comparación Con Compuestos Similares
Similar Compounds: Other diglycerides, such as (DAG 18:1/18:1), exhibit different fatty acid compositions.
Uniqueness: Propyl octadeca-9,12,15-trienoate’s unique feature lies in its specific fatty acid arrangement (linolenic acid) and propyl group.
Remember that further research and experimental studies are essential to fully understand the compound’s properties and applications.
Propiedades
Número CAS |
106196-77-4 |
|---|---|
Fórmula molecular |
C21H36O2 |
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
propyl octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C21H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20-4-2/h5-6,8-9,11-12H,3-4,7,10,13-20H2,1-2H3 |
Clave InChI |
UDSQVSBJCXBSHG-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)CCCCCCCC=CCC=CCC=CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Methoxy-1-azaspiro[5.5]undeca-7,10-diene-2,9-dione](/img/structure/B14327751.png)





![Acetic acid--[4-(methylsulfanyl)phenyl]methanol (1/1)](/img/structure/B14327813.png)
![1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[a]azulene](/img/structure/B14327821.png)



![{[(5,6-Dimethylhepta-1,5-dien-1-yl)oxy]methyl}benzene](/img/structure/B14327835.png)
